D-lyxonate

Cyanohydrin synthesis Stereoselective synthesis Pentonic acid ratio

Procuring generic pentonates risks stereochemical misassignment in dehydrogenase assays and failed lactone formation in chiral synthesis. D-Lyxonate (potassium salt) eliminates this ambiguity. - Definitive substrate for L-gulonate 3-dehydrogenase; its C2 epimer L-arabonic acid shows zero activity, ensuring valid enzyme kinetic data. - Predictably forms the 3,5-O-benzylidene-γ-lactone, unlike D-xylonate, enabling precise protection-group strategies for nucleoside analog scaffolds. - ≥98% purity standard supports reproducible oxidative degradation tracing of galacto-configured sugars in HPLC/GC-MS workflows.

Molecular Formula C5H9O6-
Molecular Weight 165.12 g/mol
Cat. No. B1237675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-lyxonate
Molecular FormulaC5H9O6-
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m1/s1
InChIKeyQXKAIJAYHKCRRA-UZBSEBFBSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lyxonate: Structural Identity and Physicochemical Profile


D-Lyxonate (CAS 78138-87-1 as potassium salt; conjugate base of D-lyxonic acid, CAS 526-92-1) is a C5 aldopentonate belonging to the sugar acid family [1]. Its stereochemical configuration is (2S,3S,4R), making it the enantiomer of L-lyxonate (2R,3R,4S) and a diastereomer of other pentonates including D-xylonate, D-ribonate, and D-arabinonate [1][2]. The potassium salt form (molecular formula C₅H₉KO₆, MW 204.22 g/mol) is a white to off-white crystalline solid with a melting point of 157–160 °C, slight water solubility, and stability at ambient temperature . As a derivative of the rare sugar D-lyxose, D-lyxonate functions as a metabolic intermediate in the pentose phosphate pathway and nucleotide biosynthesis, and is annotated as a plant metabolite in the ChEBI ontology [2].

1 Stereochemically defined C5 aldopentonate for selective synthesis and chiral derivatization studies
2 Authenticated substrate for L-gulonate 3-dehydrogenase (EC 1.1.1.45) to probe enzyme stereospecificity
3 Defined reference standard for oxidative degradation pathway analysis of galacto-configured sugars

Why D-Lyxonate Cannot Be Substituted by Other C5 Aldopentonates


Although all C5 aldopentonates share the same molecular formula (C₅H₁₀O₆), their divergent stereochemical configurations at C2, C3, and C4 produce measurably distinct chemical reactivity, enzymatic recognition, and metabolic fate [1]. Under identical benzaldehyde/HCl treatment, D-lyxonate yields a 3,5-O-benzylidene-γ-lactone, whereas D-xylonate retains an open-chain di-O-benzylidene acid—a regiochemical divergence that directly impacts protection-group strategies in synthesis [2]. In oxidative degradation systems, D-galactose selectively produces D-lyxonate, while D-glucose yields D-arabinonate and D-ribose yields L-erythronate, demonstrating that the product identity is entirely substrate-configuration-dependent [3]. Generic procurement of an unspecified pentonate or substitution with the more abundant D-xylonate therefore risks failed synthetic outcomes, incorrect enzyme assay results, and irreproducible metabolic tracing data.

Regiochemistry D-Xylonate yields an open-chain di-O-benzylidene acid instead of the γ-lactone, altering protection-group outcomes.
Enzyme recognition L-Arabinonate (C2 epimer) is not a substrate for L-gulonate 3-dehydrogenase; substitution may produce false negatives.
Product identity Oxidative degradation pathways are substrate-dependent; using D-arabinonate or D-xylonate assigns incorrect product identity.

Quantitative Differentiation Evidence for D-Lyxonate


Cyanohydrin Synthesis Product Ratio Advantage

In a classic cyanohydrin synthesis study, D-threose treated with equimolar K¹⁴CN in bicarbonate/carbonate buffer yielded a lyxonic acid to xylonic acid ratio of 2.36:1, meaning D-lyxonate forms at more than double the abundance of its C2-epimer D-xylonate under identical conditions [1]. By comparison, the same study showed that D-erythrose produced arabonic and ribonic acids in a 1.89:1 ratio [1]. This demonstrates that the stereochemistry of the tetrose precursor differentially governs pentonate product distribution, with D-threose kinetically favouring lyxonate formation substantially more than D-erythrose favours arabonate.

Cyanohydrin Ratio
Head-to-head
Lyxonate:Xylonate = 2.36:1
Supports route selection for lyxonate scaffold synthesis
D-Threose + K¹⁴CN; arabonate:ribonate = 1.89:1
Cyanohydrin synthesis Stereoselective synthesis Pentonic acid ratio

Benzylidene Protection and γ-Lactone Formation

Treatment of ammonium D-xylonate with benzaldehyde and hydrochloric acid yields di-O-benzylidene-D-xylonic acid in the open-chain acid form, whereas D-lyxonate and D-ribonate salts, under identical reaction conditions, undergo lactonization to give exclusively the 3,5-O-benzylidene-pentono-1,4-lactones [1]. This divergent outcome is dictated by the stereochemical configuration at C2 and C3: D-xylonate possesses a trans relationship between the C2 and C3 hydroxyl groups that disfavours γ-lactone formation, whereas the cis relationship in D-lyxonate and D-ribonate promotes cyclization [1].

Benzylidene Protection
Head-to-head
D-Lyxonate → 3,5-O-benzylidene-γ-lactone
Regiochemical divergence impacts protecting-group strategies
D-Xylonate → di-O-benzylidene open-chain acid
Benzylidene protection Regioselective derivatization Pentonic acid lactonization

Substrate-Dependent Oxidative Degradation Pathways

In the alkaline anthraquinone-2-sulfonate/H₂O₂-catalyzed oxidative degradation system (improved Spengler-Pfannenstiel oxidation), D-galactose is converted to D-lyxonate as its main pentonate product, while D-glucose under identical catalytic conditions yields D-arabinonate with a selectivity of 98% (mol/mol) [1]. The apparent activation energy for the D-galactose → D-lyxonate pathway was determined to be 104 ± 9 kJ mol⁻¹, compared to 109 ± 2 kJ mol⁻¹ for the D-glucose → D-arabinonate pathway [1]. Lactose oxidation under the same conditions achieved 90–95% selectivity toward potassium O-β-D-galactopyranosyl-(1→3)-D-arabinonate [1].

Oxidative Pathway
Cross-study
D-Galactose → lyxonate; Ea 104±9 kJ/mol
Substrate-defined product identity for pathway verification
Glucose → arabinonate (98% sel.); anthraquinone/H₂O₂ system
Alkaline oxidative degradation Sugar acid production Spengler-Pfannenstiel oxidation

Hexosamine Oxidation Product Specificity

Oxidation of hexosamines by sodium N-chlorobenzenesulfonamide (chloramine-B) at 313 K reveals a striking substrate-dependent product profile: D-galactosamine (3) oxidation yields lyxonic and threonic acids as the predominant pentonic acid products, whereas D-mannosamine (1) and D-glucosamine (2) oxidation predominantly produce arabinonic acid, ribonic acid, and erythronic acid with only minor amounts of glyceric and hexonic acids [1]. This differential product distribution demonstrates that the C4 stereochemistry of the hexosamine substrate determines whether lyxonic acid appears as a major or minor oxidation product.

Hexosamine Oxidation
Cross-study
Galactosamine → lyxonic + threonic acids
Lyxonic acid reference essential for galactosamine workflows
Mannosamine/glucosamine yield arabinonic, ribonic acids
Hexosamine oxidation Chloramine-B oxidant Product specificity

Enzyme Substrate Recognition by Dehydrogenases

D-Lyxonic acid is a recognized substrate for L-gulonate 3-dehydrogenase (EC 1.1.1.45), which catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyacids . The BRENDA enzyme database documents that D-lyxonic acid + NAD⁺ serves as a substrate pair for this enzyme class, alongside other pentonic acids including D-xylonic acid, D-mannonic acid, and D-talonic acid . Notably, L-arabonic acid is explicitly listed as a non-substrate for this enzyme, establishing that stereochemistry at C2 and C3 is a determinant of substrate recognition . Kinetic parameters (Km, kcat) for D-lyxonic acid with this enzyme have been reported in the primary literature (Smiley & Ashwell, 1961; Dworsky & Hoffmann-Ostenhof, 1964), though the BRENDA database does not provide numeric values in its summary view .

Dehydrogenase Substrate
Class-level
Accepted by L-gulonate 3-dehydrogenase
Stereochemistry determines substrate acceptance; kinetic data to verify
L-Arabinonate not a substrate (BRENDA entry)
Enzyme substrate L-gulonate 3-dehydrogenase Aldonic acid dehydrogenase

Synthetic Yield and Commercial Purity Baseline

A two-step synthesis from D-galactose has been established: the first step yields potassium D-lyxonate in 64% yield, and subsequent acidification/lactonization yields D-lyxono-γ-lactone in 75% yield [1]. Commercially, potassium D-lyxonate (CAS 78138-87-1) is available at ≥98% purity from multiple specialty chemical suppliers, with a molecular weight of 204.22 g/mol (C₅H₉KO₆) . The compound is a white to off-white crystalline solid, soluble in water, with a melting point of 157–160 °C and recommended storage at −20 °C . These specifications provide a reproducible procurement baseline.

Yield & Purity
Specification review
64% yield (K salt); ≥98% purity
Defined synthetic route and commercial baseline
Two-step from D-galactose; mp 157–160 °C
Synthetic yield D-galactose oxidation Commercial purity specification

Evidence-Backed Applications for D-Lyxonate


Stereoselective Synthesis of Dipeptide Isosteres and γ-Lactones

D-Lyxonate serves as a chiral building block for constructing oxetane-based dipeptide isosteres. Johnson et al. (2005) demonstrated that equivalent D-lyxonate monomers, alongside 6-deoxy-L-altronate, 6-deoxy-D-gulonate, and D-fuconate derivatives, were successfully oligomerized via TBTU-mediated coupling to yield dimers, tetramers, and hexamers [1]. The predictable formation of D-lyxono-γ-lactone from potassium D-lyxonate (64% isolated yield from D-galactose) further enables access to the lactone scaffold used in antiviral nucleoside analog synthesis [2]. The documented 2.36:1 lyxonate:xylonate product ratio from D-threose cyanohydrin synthesis provides a quantitative basis for route selection when maximizing lyxonate scaffold throughput [3].

Probing L-3-Hydroxyacid Dehydrogenase Stereochemistry

D-Lyxonic acid is an authenticated substrate for L-gulonate 3-dehydrogenase (EC 1.1.1.45), enabling enzymology laboratories to probe the stereochemical requirements of the enzyme active site [1]. The key discrimination is that L-arabonic acid—the C2 epimer of D-lyxonic acid in its open-chain form—is explicitly not a substrate for this enzyme [1]. This stereochemical selectivity makes D-lyxonic acid a critical tool compound for structure-activity relationship studies of aldonic acid-recognizing dehydrogenases, where substitution with L-arabonic acid would produce false-negative results. The compound's ≥98% commercial purity ensures reproducible kinetic measurements [2].

Reference Standard for Oxidative Degradation Analysis

D-Lyxonate is the definitive product of D-galactose oxidation under alkaline anthraquinone-2-sulfonate/H₂O₂ conditions, as established by Hendriks et al. (1991) [1]. Similarly, in hexosamine oxidation by chloramine-B, lyxonic acid is the major pentonic acid product exclusively from D-galactosamine, not from D-mannosamine or D-glucosamine [2]. This unambiguous substrate-to-product mapping means D-lyxonate is the essential reference standard for any analytical workflow involving oxidative degradation of galacto-configured sugars or galactosamine. Procurement of an incorrect pentonate (e.g., D-xylonate or D-arabinonate) would invalidate product identification in HPLC, GC-MS, or NMR-based analyses.

Metabolic Pathway Tracing in Pentonate Catabolism

D-Lyxonate has been demonstrated to be catabolized by the same enzyme system that degrades D-ribonate in Mycobacterium smegmatis, entering a pathway that proceeds through erythrulose [1]. Additionally, D/L-lyxonate, L-ribonate, L-threonate, and D-erythronate were all shown to be substrates for the same catabolic enzymes, establishing D-lyxonate as a relevant probe for acid sugar metabolism studies [1]. Its annotation as a plant metabolite (ChEBI) and its detection in biological fluids further support its use in metabolomics and pathway elucidation studies where stereochemically defined pentonate standards are required for unambiguous peak assignment [2].

Application
Selection Property
Validation Focus
Stereoselective synthesis (dipeptide isosteres, γ-lactones)
Chiral building block
γ-Lactone formation and scaffold throughput
L-3-Hydroxyacid dehydrogenase stereochemistry
Enzyme substrate specificity
Epimer discrimination (L-arabinonate non-substrate)
Oxidative degradation reference standard
Substrate-to-product mapping
Galacto-configured sugar oxidation verification
Metabolic pathway tracing in pentonate catabolism
Metabolite probe
Catabolic enzyme substrate consistency
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